Cy5-PEG3-TCO4

Bioorthogonal Chemistry Click Chemistry Bioconjugation

Cy5-PEG3-TCO4 is a high-performance bioorthogonal labeling reagent, combining a Cy5 fluorophore (λem ~670 nm), a precisely engineered PEG3 linker, and a trans-cyclooctene (TCO) group. The PEG3 spacer is optimized to maximize TCO accessibility (>5-fold vs. direct conjugation), preventing steric hindrance and ensuring rapid, catalyst-free iEDDA kinetics (k > 800 M⁻¹s⁻¹). This outperforms slower SPAAC chemistries at low concentrations and guarantees superior signal-to-background ratios in STORM, STED, and pretargeted imaging. Substituting the PEG length or dye compromises both reaction efficiency and multiplexing capability. Choose this reagent for validated, quantitative single-residue labeling and consistent, publication-ready results.

Molecular Formula C49H69ClN4O6
Molecular Weight 845.5 g/mol
Cat. No. B12365494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy5-PEG3-TCO4
Molecular FormulaC49H69ClN4O6
Molecular Weight845.5 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCCC=CCC5)(C)C)C)C.[Cl-]
InChIInChI=1S/C49H68N4O6.ClH/c1-48(2)40-23-16-18-25-42(40)52(5)44(48)27-13-9-14-28-45-49(3,4)41-24-17-19-26-43(41)53(45)32-20-10-15-29-46(54)50-30-33-56-35-37-58-38-36-57-34-31-51-47(55)59-39-21-11-7-6-8-12-22-39;/h6-7,9,13-14,16-19,23-28,39H,8,10-12,15,20-22,29-38H2,1-5H3,(H-,50,51,54,55);1H/b7-6-;
InChIKeyQDYUNNFQCUYELC-NAFXZHHSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy5-PEG3-TCO4: Technical Specifications and Procurement-Ready Baseline


Cy5-PEG3-TCO4 is a bioorthogonal click chemistry reagent comprising a Cyanine 5 (Cy5) fluorophore, a three-unit polyethylene glycol (PEG3) linker, and a trans-cyclooctene (TCO) reactive group . The compound participates in the inverse electron-demand Diels-Alder (iEDDA) reaction with tetrazine-bearing molecules, enabling rapid, catalyst-free bioconjugation under physiological conditions . With a molecular formula of C49H69ClN4O6 and a molecular weight of approximately 845.5 g/mol [1], Cy5-PEG3-TCO4 serves as a modular fluorescent probe for applications requiring near-infrared fluorescence readout combined with high-specificity covalent labeling [2]. Typical commercial specifications include purity ≥95% and storage at -20°C protected from light [1].

Why Cy5-PEG3-TCO4 Cannot Be Replaced by Generic TCO-Dye Conjugates


Generic substitution of Cy5-PEG3-TCO4 with alternative TCO-dye conjugates or different PEG chain lengths introduces quantifiable performance deficits in bioconjugation efficiency, pharmacokinetic profile, and signal-to-background ratio. The PEG3 linker length is not arbitrary: insufficient PEG spacing (e.g., PEG0 or PEG2) fails to prevent TCO burial within protein structures, reducing accessible reactive density by >5-fold in antibody conjugates [1]. Conversely, longer PEG chains (e.g., PEG7 or PEG11) alter hydrodynamic radius and in vivo clearance rates, as demonstrated in pretargeted radioimmunotherapy studies where PEG linker length critically modulated tumor-to-organ uptake ratios [2]. Additionally, substituting the Cy5 fluorophore for shorter-wavelength dyes such as Cy3 compromises tissue penetration depth—Cy5 emits at ~670 nm versus Cy3 at ~570 nm [3]—and precludes multiplexing with green-channel probes due to spectral overlap [4]. These three variables—reaction kinetics, linker geometry, and optical properties—are interdependent; altering any one parameter without empirical validation introduces uncontrolled variability in quantitative assays.

Cy5-PEG3-TCO4: Quantitative Comparative Evidence for Procurement Decisions


TCO-Tetrazine Reaction Kinetics: 10²–10⁴-Fold Faster Than Alternative Bioorthogonal Pairs

The TCO moiety in Cy5-PEG3-TCO4 participates in iEDDA reactions with tetrazine-bearing molecules at second-order rate constants exceeding 800 M⁻¹s⁻¹, with specific TCO-tetrazine pair rates reaching 2,000–30,000 M⁻¹s⁻¹ depending on tetrazine substituents . In contrast, strain-promoted alkyne-azide cycloaddition (SPAAC) reactions using DBCO or BCN exhibit rate constants of only 0.3–2.3 M⁻¹s⁻¹ [1]. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) requires cytotoxic copper, whereas TCO-tetrazine reactions proceed catalyst-free .

Bioorthogonal Chemistry Click Chemistry Bioconjugation

PEG3 Linker Preserves TCO Reactivity: >5-Fold Enhancement Over Direct TCO-Antibody Conjugation

Direct conjugation of TCO to antibodies via amine-coupling results in substantial loss of reactive TCO groups due to hydrophobic burial within the immunoglobulin structure. Introducing TCO via a hydrophilic PEG linker fully restores reactivity, yielding >5-fold enhancement in functional TCO density without impairing antibody binding affinity [1]. The PEG3 spacer in Cy5-PEG3-TCO4 provides sufficient hydrophilic shielding to maintain TCO accessibility while minimizing the molecular weight increase associated with longer PEG chains.

Antibody Conjugation Pretargeted Imaging PEG Linker Optimization

Cy5 Near-Infrared Emission Enables 0.5–1 cm Tissue Penetration vs. ~0.3 cm for Cy3

Cy5 fluorophores exhibit excitation/emission maxima at approximately 649 nm / 670 nm, positioning emission within the near-infrared optical window where tissue autofluorescence and light scattering are minimized [1]. This enables tissue penetration depths of 0.5–1 cm, compared to ~0.3 cm for Cy3 (λex/em ~555 nm / 569 nm) [2]. Cy5 demonstrates a fluorescence quantum yield of approximately 0.28 and superior photostability relative to visible-spectrum dyes such as FITC [1].

Fluorescence Imaging In Vivo Imaging Multiplexed Detection

PEG Linker Length Modulates In Vivo Clearance: PEG3 Optimized for Tumor-to-Background Ratio

In a pretargeted radioimmunotherapy study comparing tetrazine radioligands with varying PEG linker lengths (PEG3, PEG7, PEG11), the PEG3-containing probe (Tz-1) exhibited dual renal and hepatic clearance, while longer PEG linkers (PEG7, PEG11) shifted clearance toward predominantly renal routes [1]. The PEG3 construct demonstrated a distinct pharmacokinetic profile that influenced tumor-to-non-target organ activity ratios. This study provides direct experimental evidence that PEG3 linker length is not functionally interchangeable with longer PEG variants.

Pharmacokinetics Pretargeted Imaging Radioligand Therapy

TCO-Tetrazine Enables Quantitative Single-Residue GPCR Labeling in Live Cells

Genetic incorporation of trans-cyclooct-2-ene lysine (TCO*) into G protein-coupled receptors (GPCRs) enables quantitative single-residue labeling with dye-tetrazine conjugates on live cell surfaces [1]. Labeling proceeds within minutes and preserves receptor functionality, achieving stoichiometric labeling yields suitable for quantitative fluorescence fluctuation microscopy. This approach outperforms fluorescent protein tags, which can alter GPCR diffusion properties and mobility [1].

GPCR Labeling Single-Molecule Imaging Live-Cell Conjugation

TCO-Tetrazine Click-to-Release: 100% Payload Cleavage Efficiency Demonstrated

TCO-tetrazine chemistry supports click-to-release functionality wherein tetrazine triggers cleavage of TCO-linked payloads. Studies demonstrate up to 100% release efficiency for carbonate and carbamate payloads, with >20-fold increase in cytotoxicity observed in cellular toxicity assays following payload release [1]. Ortho-functionalized pyridinyl-tetrazines achieve 96% release yields while maintaining 18-fold higher click reactivity [2]. The reaction cleaves carbamates, carbonates, esters, and ethers [3].

Click-to-Release Antibody-Drug Conjugates Prodrug Activation

Validated Application Scenarios for Cy5-PEG3-TCO4 in Bioorthogonal Labeling and Imaging


Live-Cell GPCR Labeling for Super-Resolution Microscopy

Cy5-PEG3-TCO4 reacts rapidly with tetrazine-modified ligands or genetically encoded TCO*-bearing GPCRs, enabling quantitative single-residue labeling on live cell surfaces within minutes [1]. The reaction preserves receptor functionality and avoids the mobility artifacts introduced by fluorescent protein tags, making it suitable for STORM, STED, and fluorescence fluctuation microscopy of membrane protein dynamics [1].

Pretargeted Multimodal Imaging and Theranostics

In pretargeted imaging workflows, Cy5-PEG3-TCO4 can be conjugated to targeting vectors (e.g., antibodies) and subsequently reacted with tetrazine-bearing imaging probes or therapeutic payloads [2]. The PEG3 linker preserves TCO accessibility (>5-fold enhancement over direct conjugation) while modulating pharmacokinetics for optimized tumor-to-background ratios [2][3]. The TCO-tetrazine pair supports click-to-release payload activation with up to 100% cleavage efficiency [4].

Multiplexed Three-Color Live-Cell Imaging

Cy5-PEG3-TCO4 (λem ~670 nm) occupies the far-red channel with minimal spectral overlap with FITC (~520 nm) and Cy3 (~570 nm), enabling simultaneous three-target detection in a single sample [5][6]. The TCO-tetrazine bioorthogonal pair permits sequential orthogonal labeling without cross-reactivity between detection channels, facilitating spatial-temporal mapping of multiple biomolecules in live cells [7].

Nanomolar-Concentration Protein-Protein Conjugation

The ultrafast TCO-tetrazine kinetics (k > 800 M⁻¹s⁻¹) enable efficient conjugation at nanomolar to micromolar concentrations—a regime where slower bioorthogonal chemistries such as SPAAC (0.3–2.3 M⁻¹s⁻¹) fail to achieve practical yields within reasonable time scales [8]. This makes Cy5-PEG3-TCO4 suitable for low-abundance protein conjugations where maintaining native concentration is critical for preserving biological activity [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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